molecular formula C9H6N2O3 B8737628 5-Nitroquinolin-3-ol

5-Nitroquinolin-3-ol

Cat. No.: B8737628
M. Wt: 190.16 g/mol
InChI Key: SISRQKHBPIZTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitroquinolin-3-ol is a heterocyclic aromatic compound with significant applications in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is known for its antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroquinolin-3-ol typically involves the nitration of 3-hydroxyquinoline. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the quinoline ring .

Industrial Production Methods: Industrial production of this compound often employs a two-stage process. The first stage involves the nitrosation of 3-hydroxyquinoline, followed by the oxidation of the nitroso derivative using nitric acid. The reaction conditions, including the concentration of nitric acid, temperature, and reaction time, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Nitroquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Nitroquinolin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer properties due to its ability to induce redox reactions that alter intracellular signaling and inhibit tumor cell growth.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 5-Nitroquinolin-3-ol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 5-Nitroquinolin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound in research and industry .

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

5-nitroquinolin-3-ol

InChI

InChI=1S/C9H6N2O3/c12-6-4-7-8(10-5-6)2-1-3-9(7)11(13)14/h1-5,12H

InChI Key

SISRQKHBPIZTNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=N2)O)C(=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of concentrated sulfic acid is added concentrated nitric acid dropwise at −30° C. Quinolin-3-ol is added to the mixture at −30° C., and then stirred at 30° C. for 2 hours. After cooled to ambient temperature, the mixture is poured into water and then neutralized with aqueous 4N sodium hydroxide solution. After extracted with ethyl acetate, the organic layer is dried, filtered and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to provide 5-nitroquinolin-3-ol.
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Synthesis routes and methods II

Procedure details

3-Amino-5-nitroquinoline, as described above in Step C, (4.48 g, 23.68 mmol) was dissolved in H2SO4 (6N aqueous solution, 50 mL, 300 mmol) and cooled to approximately 5° C. A 0° C. solution of NaNO2 (1.63g, 23.68 mmol) in water (5 mL) was added dropwise to the amine solution. After 45 min at 5 to 10° C., the reaction was poured into refluxing 5% aqueous H2SO4 (300 mL). The resulting mixture was heated for 5 min, then cooled and extracted once with CH2Cl2. The aqueous layer was basified with solid NaHCO3 and extracted once with CH2Cl2. The aqueous layer was then neutralized with aqueous HCl and filtered. The filtered solid was dried in vacuo to yield the above-titled compound.
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